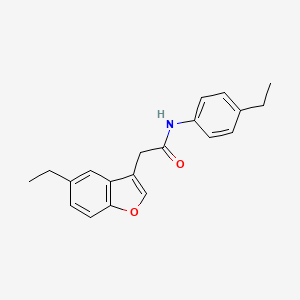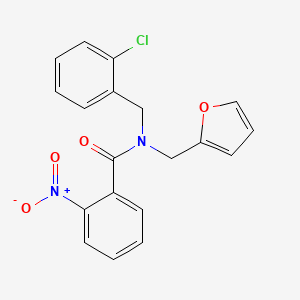![molecular formula C16H16BrN2O5P B11417884 Dimethyl {2-(4-bromophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417884.png)
Dimethyl {2-(4-bromophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a bromophenyl group, a furan ring, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the bromophenyl and furan groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings or alkyl chains.
Applications De Recherche Scientifique
DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the furan and oxazole rings can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
- DIMETHYL [2-(4-FLUOROPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL [2-(4-BROMOPHENYL)-5-{[(FURAN-2-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the bromophenyl group, in particular, can enhance its interactions with biological targets compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C16H16BrN2O5P |
|---|---|
Poids moléculaire |
427.19 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C16H16BrN2O5P/c1-21-25(20,22-2)16-15(18-10-13-4-3-9-23-13)24-14(19-16)11-5-7-12(17)8-6-11/h3-9,18H,10H2,1-2H3 |
Clé InChI |
KFGZIUVXLHDMEK-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11417804.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11417808.png)
![N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11417810.png)
![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417811.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11417823.png)

![4-(2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamido)benzoic acid](/img/structure/B11417828.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417831.png)
![N-(4-methylbenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417833.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417839.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11417853.png)
![2-({9-Methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetic acid](/img/structure/B11417864.png)
